3-Hydroxy-6-(pyrrol-2-YL)-4-(trifluoromethyl)pyridazine is an organic compound notable for its unique structural features, which include a pyridazine ring substituted with a hydroxyl group, a pyrrole moiety, and a trifluoromethyl group. Its molecular formula is , and it has garnered interest in medicinal chemistry and material science due to its potential applications. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a promising candidate for drug development and other chemical applications.
This compound belongs to the class of heterocyclic compounds, specifically pyridazines. Pyridazines are characterized by their two nitrogen atoms in the six-membered ring structure. The presence of the trifluoromethyl group significantly influences the electronic properties of the molecule, making it an important subject of study in organic synthesis and pharmacology.
Several synthetic routes have been developed for the preparation of 3-Hydroxy-6-(pyrrol-2-YL)-4-(trifluoromethyl)pyridazine. Common methods include:
Technical details regarding these methods highlight the importance of reaction conditions such as temperature, solvent choice, and catalyst type to optimize yields and purity.
The molecular structure of 3-Hydroxy-6-(pyrrol-2-YL)-4-(trifluoromethyl)pyridazine features:
The molecular weight of this compound is approximately 243.16 g/mol, with a melting point that varies based on purity but generally falls within a specific range indicative of its crystalline nature.
The chemical reactivity of 3-Hydroxy-6-(pyrrol-2-YL)-4-(trifluoromethyl)pyridazine can be attributed to its functional groups:
The compound's interactions with biological targets suggest potential applications in modulating receptor binding and enzyme activity.
The mechanism by which 3-Hydroxy-6-(pyrrol-2-YL)-4-(trifluoromethyl)pyridazine exerts its biological effects involves:
Preliminary studies indicate that compounds with trifluoromethyl substitutions often exhibit enhanced biological activities due to their ability to modulate these interactions effectively.
Relevant analyses include spectroscopic methods (NMR, IR) used to confirm structural integrity and purity during synthesis.
3-Hydroxy-6-(pyrrol-2-YL)-4-(trifluoromethyl)pyridazine has several scientific applications:
Pyridazine's distinction as the most basic diazine isomer (pKa = 2.3) arises from its asymmetric nitrogen spacing, enabling protonation under physiological conditions and facilitating interactions with biological polyanions like DNA phosphodiester backbones and kinase ATP pockets. Unlike pyrimidine or pyrazine, the 1,2-diazine structure creates a permanent dipole moment (approximately 3.5 D) that enhances target binding affinity through complementary electrostatic interactions with protein domains. Contemporary drug discovery exploits pyridazine derivatives as versatile scaffolds with demonstrated pharmacological profiles spanning kinase inhibition, DNA intercalation, and enzyme modulation [3] [6].
The bioisosteric versatility of pyridazine enables strategic scaffold-hopping from phenyl, pyridyl, or pyrimidinyl systems, often yielding improved pharmacokinetic profiles. Computational analyses reveal that pyridazine substitution typically reduces calculated Log P values by 0.5-1.5 units compared to phenyl analogues, enhancing aqueous solubility critical for oral bioavailability. Additionally, the ring's hydrogen-bond accepting capacity at both nitrogen atoms (N1 and N2) facilitates interactions with serine hydroxyls (e.g., in acetylcholinesterase) or backbone amides in kinase hinge regions. These attributes underpin the development of pyridazine-containing clinical candidates such as the VEGFR/PDGFR inhibitor Imatinib derivatives and c-Met kinase inhibitors like Cabozantinib [6] [10].
Table 1: Comparative Analysis of Diazine Heterocycles in Medicinal Chemistry [3] [6] [8]
Heterocycle | Nitrogen Positions | Basicity (pKa) | Dipole Moment (D) | Key Bioactive Examples |
---|---|---|---|---|
Pyridazine | 1,2 | 2.3 | 3.97 | Emodin analog kinase inhibitors, Telatinib (VEGFR2 inhibitor) |
Pyrimidine | 1,3 | 1.3 | 2.42 | Sulfamethoxazole, Trimethoprim, Baricitinib |
Pyrazine | 1,4 | 0.6 | 0.63 | Acetazolamide, Linezolid fragment |
The 3-hydroxypyridazine moiety present in our target compound introduces additional hydrogen-bonding capabilities and tautomerization potential (lactam-lactim equilibrium). This functionality mimics carboxylic acid bioisosteres while offering superior membrane permeability due to reduced ionization at physiological pH. Molecular fragmentation studies indicate that 6-aryl/heteroaryl substitution on the pyridazine ring enhances planar stacking interactions with aromatic residues in enzyme binding pockets—a feature leveraged in the design of 3-hydroxy-6-(pyrrol-2-yl)-4-(trifluoromethyl)pyridazine to promote DNA intercalation and topoisomerase inhibition [3] [6].
The trifluoromethyl (CF₃) group represents a cornerstone modification in contemporary medicinal chemistry, with approximately 35% of recently approved small-molecule drugs containing fluorine atoms. Positioned at the C4 position of the pyridazine ring in our target compound, the CF₃ group exerts three primary influences on molecular behavior: (1) lipophilicity enhancement (π-system shielding), (2) metabolic stabilization of adjacent positions against oxidative CYP450 metabolism, and (3) steric perturbation of binding pocket interactions through its distinctive three-dimensional geometry [9] [10].
The electron-withdrawing power of CF₃ (σI = 0.38, σR = 0.12) significantly modulates heterocyclic electronics, reducing the pKa of the 3-hydroxy group by approximately 2 units compared to non-fluorinated analogues. This enhances the stability of metal coordination complexes with zinc-dependent metalloenzymes like matrix metalloproteinases (MMPs) and histone deacetylases (HDACs). Crucially, the CF₃ group's hydrophobic volume (comparable to isopropyl group) creates unique van der Waals interactions with protein hydrophobic pockets inaccessible to smaller substituents like chloro or methyl groups. This property is exploited in kinase inhibitor design where CF₃ groups engage with gatekeeper residues in ATP-binding clefts [9] [10].
Table 2: Impact of C4 Substituents on Pyridazine Properties [6] [9] [10]
C4 Substituent | Lipophilicity (Clog P) | Metabolic Stability (t½, min, human microsomes) | Electrostatic Potential (kcal/mol) | Common Biological Effects |
---|---|---|---|---|
-CF₃ | +0.9 | >60 | -42.7 | Enhanced kinase affinity, Metabolic shielding |
-CH₃ | +0.3 | 25 | -36.2 | Moderate activity, CYP oxidation site |
-Cl | +0.7 | 40 | -38.5 | H-bond acceptance, Moderate stability |
-H | -0.2 | 15 | -34.1 | Rapid metabolism, Limited activity |
Incorporating CF₃ at the electron-deficient pyridazine C4 position generates a synergistic polarization effect, amplifying the dipole moment by approximately 1.2 D compared to phenyl-CF₃ analogues. This enhances target binding affinity through strengthened electrostatic complementarity. ADMET modeling of trifluoromethylpyridazines indicates consistent improvements in membrane permeability (apparent Papp > 15 × 10⁻⁶ cm/s in Caco-2 assays) and blood-brain barrier penetration (log BB > 0.3) without compromising aqueous solubility when paired with ionizable groups like the 3-hydroxy moiety. These properties render CF₃-pyridazines particularly valuable in CNS-targeted therapeutics and orally bioavailable kinase inhibitors [6] [10].
The conjugation of pyrrol-2-yl at the C6 position of the pyridazine ring creates a bidirectional heteroaromatic system with complementary electronic and steric properties. This hybrid architecture merges the π-excessive character of pyrrole (HOMO energy ≈ -8.7 eV) with the π-deficient nature of trifluoromethylpyridazine (LUMO energy ≈ -1.3 eV), establishing an intramolecular charge-transfer axis observable through bathochromic shifts in UV-Vis spectroscopy (λmax ≈ 340-360 nm in methanol). This electronic communication enhances interactions with biological redox systems and influences ligand-protein binding kinetics [4] [7].
The unsubstituted pyrrole NH serves as a critical hydrogen bond donor, engaging with carbonyl oxygens in enzyme active sites (e.g., backbone glutamic acid residues in kinases) or nucleic acid phosphate groups. Molecular docking analyses indicate that the pyrrole nitrogen contributes approximately 30-40% of the total hydrogen bonding energy in hybrid pyrrole-pyridazine complexes with therapeutic targets. Furthermore, the pyrrole ring's planar hydrophobic surface enables stacking interactions with tyrosine/phenylalanine residues and intercalation between DNA base pairs—a property leveraged in antitumor agents like pyridazomycin and its synthetic analogues [4] [7].
Table 3: Synergistic Contributions of Pyrrole-Pyridazine Hybrid Components [3] [4] [7]
Structural Element | Electronic Contribution | Steric Contribution | Biological Interactions Facilitated |
---|---|---|---|
Pyridazine Core | π-Deficient system (LUMO: -1.3 eV), High dipole moment (3.97 D) | Planar geometry with 120° bond angles | H-bond acceptance, Cation-π interactions, Coordination to metal ions |
C6-Pyrrol-2-yl | π-Excessive system (HOMO: -8.7 eV), Electron donation (+M effect) | Slight out-of-plane distortion from sp³ character | H-bond donation, π-π stacking, Hydrophobic pocket filling |
C4-CF₃ | Strong σ-withdrawing effect (-I), Positive electrostatic potential | Tetrahedral volume (van der Waals radius 2.7Å) | Hydrophobic enclosure binding, Metabolic shielding, Steric blockade |
C3-Hydroxy | Tautomerizable (lactam-lactim), Moderate H-bond donor/acceptor | Minimal steric impact | Metal chelation, Salt bridge formation, H-bond network participation |
The sp²-hybridized linkage between the pyrrole C2 and pyridazine C6 positions maintains molecular planarity, facilitating DNA intercalation and optimizing binding to planar protein surfaces. Conformational studies reveal restricted rotation around the biaryl bond (rotation barrier ≈ 15-18 kcal/mol), stabilizing bioactive conformations without entropic penalty. This geometric constraint contrasts favorably with more flexible alkyl-linked hybrids, explaining the enhanced target affinity observed in pyrrole-pyridazine conjugates versus their alkyl-bridged counterparts. Hybrids incorporating this architecture demonstrate dual-targeting capabilities, simultaneously inhibiting enzymes like aldose reductase (relevant in diabetic complications) and protein kinases involved in proliferative signaling—validating the strategic design of 3-hydroxy-6-(pyrrol-2-yl)-4-(trifluoromethyl)pyridazine as a multifunctional pharmacophore [4] [7] [8].
Table 4: Key Compound Profile: 3-Hydroxy-6-(pyrrol-2-yl)-4-(trifluoromethyl)pyridazine
Property | Value | Property | Value |
---|---|---|---|
Systematic Name | 3-Hydroxy-6-(pyrrol-2-yl)-4-(trifluoromethyl)pyridazine | Molecular Formula | C₉H₆F₃N₃O |
CAS Registry | 866474-42-2 | Molecular Weight | 229.16 g/mol |
Hydrogen Bond Donors | 2 | Hydrogen Bond Acceptors | 5 |
Rotatable Bonds | 1 | Topological Polar Surface Area | 64.8 Ų |
Log P (Calculated) | 1.9 ± 0.3 | Bioavailability Score | 0.55 |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4